- Synthesis of Novel Pterocarpen Analogues via [3 + 2] Coupling-Elimination Cascade of α,α-Dicyanoolefins with Quinone Monoimines, Journal of Heterocyclic Chemistry, 2019, 56(5), 1672-1683
Cas no 93742-85-9 (5-Fluoro-1-tetralone)
5-Fluoro-1-tetralone structure
Product Name:5-Fluoro-1-tetralone
CAS 번호:93742-85-9
MF:C10H9FO
메가와트:164.176266431808
MDL:MFCD08234371
CID:61647
PubChem ID:15491038
Update Time:2025-05-20
5-Fluoro-1-tetralone 화학적 및 물리적 성질
이름 및 식별자
-
- 5-Fluoro-1-tetralone
- 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-
- 5-fluoro-3,4-dihydro-2H-naphthalen-1-one
- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenone
- 5-FLUORO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE
- 5-Fluoro-alpha-Tetralone;2(1H)-Naphthalenone,5-fluoro-3,4-dihydro-(9CI);5-fluoro-3,4-dihydronaphthalen-1(2H)-one;5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- BCP27913
- SCHEMBL1151120
- DTXSID80573267
- AM9509
- 5-Fluorotetralin-1-one
- DS-13063
- 5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- MFCD08234371
- AB43579
- FT-0659852
- 5-fluorotetralone
- ALVLPJZOYNSRRX-UHFFFAOYSA-N
- A25860
- AKOS006284988
- 5-Fluoro-alpha-Tetralone
- EN300-128050
- J-517496
- AC-31624
- CS-B0543
- 93742-85-9
- 5-Fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)
- SY042708
-
- MDL: MFCD08234371
- 인치: 1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
- InChIKey: ALVLPJZOYNSRRX-UHFFFAOYSA-N
- 미소: FC1=CC=CC2C(CCCC=21)=O
계산된 속성
- 정밀분자량: 164.06400
- 동위원소 질량: 164.063743068g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 0
- 복잡도: 190
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.6
- 토폴로지 분자 극성 표면적: 17.1Ų
실험적 성질
- 밀도: 1.198
- 비등점: 265.6℃ at 760 mmHg
- 플래시 포인트: 265.6 °C at 760 mmHg
- 굴절률: 1.542
- PSA: 17.07000
- LogP: 2.34470
5-Fluoro-1-tetralone 세관 데이터
- 세관 번호:2914700090
- 세관 데이터:
?? ?? ??:
2914700090개요:
2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%
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?? ??, ?? ??, 사용, 아세톤 신고 포장
요약:
HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0%??? ??:5.5% General tariff:30.0%
5-Fluoro-1-tetralone 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-1g |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | ≥95% | 1g |
¥3,016.80 | 2022-01-12 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-1g |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 1g |
2077.7CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-5g |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 5g |
7886.79CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-500mg |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 500mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-250mg |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 250mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-100mg |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 100mg |
992.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-50mg |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 50mg |
831.08CNY | 2021-05-08 | |
| TRC | F257505-100mg |
5-Fluoro-1-tetralone |
93742-85-9 | 100mg |
$ 155.00 | 2022-06-05 | ||
| TRC | F257505-250mg |
5-Fluoro-1-tetralone |
93742-85-9 | 250mg |
$ 325.00 | 2022-06-05 | ||
| TRC | F257505-500mg |
5-Fluoro-1-tetralone |
93742-85-9 | 500mg |
$ 515.00 | 2022-06-05 |
5-Fluoro-1-tetralone 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; 90 °C; 90 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt
참조
- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations, Chemistry - A European Journal, 2015, 21(14), 5561-5583
합성 방법 3
반응 조건
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; cooled; 30 min, cooled; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ; 1.5 h, 150 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ; 1.5 h, 150 °C
참조
- Preparation of benzimidazole derivatives as ORL-1 receptor agonists for treatment of central nervous system diseases, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 90 °C
참조
- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760
합성 방법 5
반응 조건
1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sodium tetrafluoroborate Solvents: Water ; < 5 °C; 40 min, 0 °C; 0 °C → -10 °C; 15 min, -10 °C
1.2 Solvents: Toluene ; 1 h, reflux
1.2 Solvents: Toluene ; 1 h, reflux
참조
- Preparation of heterocycle-substituted N-benzoxazinylpropanamides as glucocorticoid receptor binders and agonists for the treatment of inflammatory, allergic and skin diseases, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ; 30 min, -78 °C; 30 min, -78 °C → rt; 2 h, reflux
참조
- Preparation of indanylideneacetamides, naphthylideneacetamides, and benzopyranylideneacetamides as muscle relaxants., United States, , ,
합성 방법 7
반응 조건
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ; 1 h, rt → 50 °C
참조
- Preparation of substituted N-(spiro[indene-2,7'-quinazolin]-4'-yl)piperazines as Kras G12C inhibitors, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium hypochlorite Solvents: tert-Butanol , Water ; 4 h, rt
1.2 Reagents: Thionyl chloride ; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt
1.2 Reagents: Thionyl chloride ; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt
참조
- Preparation of cercosporamide derivatives having hypoglycemic effect, Japan, , ,
합성 방법 9
반응 조건
1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt
참조
- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement, Angewandte Chemie, 2013, 52(35), 9266-9270
합성 방법 10
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
참조
- Preparation of purinones and imidazopyridinones as JAK3 kinase inhibitors useful as immunosuppressants, United States, , ,
합성 방법 11
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Solvents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Solvents: Water ; cooled
참조
- Preparation of 7-substituted purine derivatives as inhibitors of tyrosine kinase Jak3 for immunosuppression, United States, , ,
합성 방법 12
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; cooled
참조
- Preparation of 7-substituted purine derivatives as immunosuppressants, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
참조
- Preparation of purine and imidazopyridine derivatives for immunosuppression, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 0 °C; 0 °C → rt; 20 h, rt; rt → 0 °C
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ; cooled
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ; cooled
참조
- Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation, Nature Chemistry, 2017, 9(6), 558-562
합성 방법 15
반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ; 2 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C
1.3 Reagents: Water ; cooled
참조
- Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain, World Intellectual Property Organization, , ,
합성 방법 16
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of substituted fluoroethylcyano guanidines as therapeutic α2 adrenergic agents, United States, , ,
합성 방법 17
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of substituted fluoroethyl ureas as alpha 2 adrenergic agents, United States, , ,
합성 방법 18
반응 조건
참조
- Preparation of cercosporamide derivatives having hypoglycemic effect, World Intellectual Property Organization, , ,
합성 방법 19
반응 조건
참조
- Preparation of indan-1-ylideneacetamides and analogs as muscle relaxants, World Intellectual Property Organization, , ,
5-Fluoro-1-tetralone Raw materials
- Dimethyl malonate
- 2-(2-Fluorophenyl)ethanol
- 2-Butenoic acid, 4-(2-fluorophenyl)-4-oxo-
- 4-(2-Fluorophenyl)butanal
- (2-Carboxyethyl)-triphenylphosphonium Chloride
- 2-Fluorobenzaldehyde
- 4-(2-Fluorophenyl)butyryl chloride
- 5-Amino-3,4-dihydronaphthalen-1(2H)-one
- 4-(2-Fluorophenyl)butanenitrile
- 4-(3-Fluorophenyl)butanoic acid
- 4-(2-Fluorophenyl)butanoic acid
5-Fluoro-1-tetralone Preparation Products
5-Fluoro-1-tetralone 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:93742-85-9)5-Fluoro-1-tetralone
주문 번호:A25860
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 04:19
가격 ($):380.0
Email:sales@amadischem.com
5-Fluoro-1-tetralone 관련 문헌
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
93742-85-9 (5-Fluoro-1-tetralone) 관련 제품
- 828267-45-4(4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one)
- 182182-24-7(7-fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one)
- 501373-03-1(1(2H)-Naphthalenone, 5,8-difluoro-3,4-dihydro-)
- 837373-14-5(1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-7-methyl-)
- 130408-16-1(4,7-Difluoroindan-1-one)
- 651735-59-0(7-Fluoro-2,3-dihydroinden-1-one)
- 628731-58-8(8-fluorotetralin-1-one)
- 699-99-0(4-fluoro-2,3-dihydro-1H-inden-1-one)
- 837373-15-6(1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-7-methyl-)
- 110931-79-8(5,7-difluorotetralin-1-one)
추천 공급업체
Amadis Chemical Company Limited
(CAS:93742-85-9)5-Fluoro-1-tetralone
순결:99%
재다:5g
가격 ($):380.0